FTI 276

Vue d'ensemble

Description

FTI 276 est un inhibiteur de la farnésyltransférase hautement puissant et sélectif. Il s'agit d'un peptidomimétique CAAX de la terminaison carboxylique des protéines Ras, conçu pour inhiber la farnésylation de l'oncoprotéine Ras, qui est cruciale pour son activité cancérigène . La farnésylation est une modification post-traductionnelle qui permet aux protéines Ras de s'ancrer à la membrane plasmique, où elles relaient les signaux de régulation de la croissance des récepteurs tyrosine kinases vers diverses voies de signalisation cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : FTI 276 est synthétisé sous la forme d'un mimétique tétrapeptidique. La synthèse implique le couplage d'acides aminés spécifiques et des modifications ultérieures pour obtenir la structure peptidomimétique souhaitée. Les étapes clés comprennent :

- Couplage d'acides aminés à l'aide de techniques de synthèse peptidique standard.

- Introduction d'un groupe phényle et d'un groupe mercaptopropyle pour imiter le motif CAAX.

- Modifications finales pour améliorer la stabilité et la sélectivité du composé .

Méthodes de production industrielle : La production industrielle de this compound implique des techniques de synthèse peptidique à grande échelle, garantissant une pureté et un rendement élevés. Le processus comprend :

- Synthèse peptidique en phase solide automatisée (SPPS) pour un couplage efficace des acides aminés.

- Purification par chromatographie liquide haute performance (HPLC) pour obtenir les niveaux de pureté souhaités.

- Lyophilisation pour obtenir le produit final sous une forme solide stable .

Analyse Des Réactions Chimiques

Types de réactions : FTI 276 subit principalement des réactions liées à son rôle d'inhibiteur de la farnésyltransférase. Elles comprennent :

Inhibition de la farnésylation : this compound inhibe la farnésylation des protéines Ras en se liant au site actif de la farnésyltransférase, empêchant le transfert du groupe farnésyle à la protéine Ras.

Interaction avec les protéines cellulaires : this compound interagit avec diverses protéines cellulaires impliquées dans la voie de signalisation Ras, conduisant à des modifications de la signalisation cellulaire et de la croissance.

Réactifs et conditions courants :

Dithiothréitol (DTT) : Utilisé pour maintenir l'état réduit des groupes thiol pendant la synthèse et les réactions.

Pyrophosphate de farnésyle (FPP) : Le substrat naturel de la farnésyltransférase, qui est inhibé de manière compétitive par this compound.

Principaux produits formés :

Protéines Ras non farnésylées : Le produit principal de la réaction d'inhibition est la forme non farnésylée des protéines Ras, qui sont incapables de s'ancrer à la membrane plasmique et perdent ainsi leur activité oncogène.

4. Applications de la recherche scientifique

This compound présente un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Recherche sur le cancer : this compound est largement utilisé pour étudier le rôle des protéines Ras dans le cancer et pour développer des thérapies ciblées pour les tumeurs dépendantes de Ras.

Études de la signalisation cellulaire : Les chercheurs utilisent this compound pour étudier la voie de signalisation Ras et son impact sur la croissance cellulaire, la différenciation et l'apoptose.

Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux inhibiteurs de la farnésyltransférase avec une efficacité et une sélectivité améliorées.

Recherche biochimique : Le composé est utilisé pour étudier les mécanismes biochimiques de la farnésylation et son rôle dans divers processus cellulaires.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme farnésyltransférase, qui est responsable de la farnésylation des protéines Ras. Le mécanisme implique :

Liaison à la farnésyltransférase : this compound se lie au site actif de la farnésyltransférase, empêchant le transfert du groupe farnésyle du pyrophosphate de farnésyle à la protéine Ras.

Perturbation de la signalisation Ras : En inhibant la farnésylation, this compound empêche les protéines Ras de s'ancrer à la membrane plasmique, perturbant ainsi leur capacité à relayer les signaux de croissance et favorisant l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

FTI 276 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: this compound is extensively used to study the role of Ras proteins in cancer and to develop targeted therapies for Ras-dependent tumors.

Cell Signaling Studies: Researchers use this compound to investigate the Ras signaling pathway and its impact on cell growth, differentiation, and apoptosis.

Drug Development: this compound serves as a lead compound for the development of new farnesyltransferase inhibitors with improved efficacy and selectivity.

Biochemical Research: The compound is used to study the biochemical mechanisms of farnesylation and its role in various cellular processes.

Mécanisme D'action

FTI 276 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of Ras proteins. The mechanism involves:

Binding to Farnesyltransferase: this compound binds to the active site of farnesyltransferase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate to the Ras protein.

Disruption of Ras Signaling: By inhibiting farnesylation, this compound prevents Ras proteins from anchoring to the plasma membrane, thereby disrupting their ability to relay growth signals and promoting apoptosis in cancer cells.

Selective Inhibition: this compound is highly selective for farnesyltransferase and does not significantly inhibit the related enzyme geranylgeranyltransferase I, making it a valuable tool for studying Ras-specific pathways.

Comparaison Avec Des Composés Similaires

FTI 276 est comparé à d'autres inhibiteurs de la farnésyltransférase et à des composés similaires :

This compound se distingue par sa haute sélectivité et sa puissance dans l'inhibition de la farnésyltransférase, ce qui en fait un composé unique et précieux pour la recherche et les applications thérapeutiques .

Propriétés

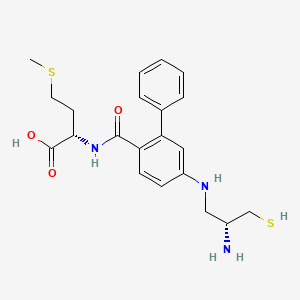

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDDEATQSBHHL-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124981 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-72-1 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

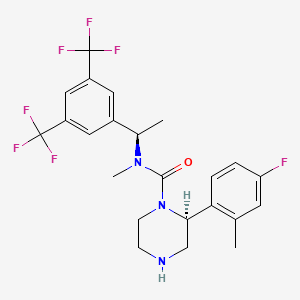

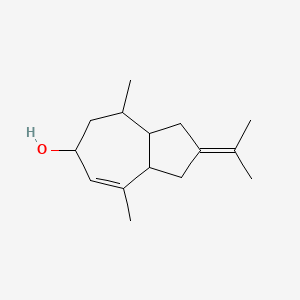

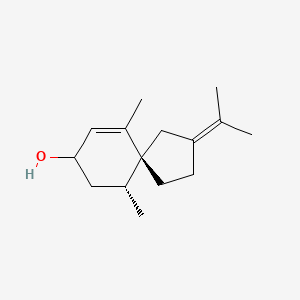

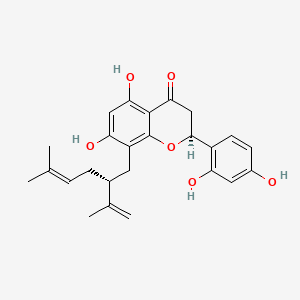

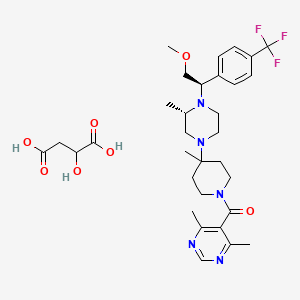

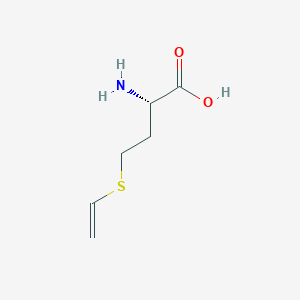

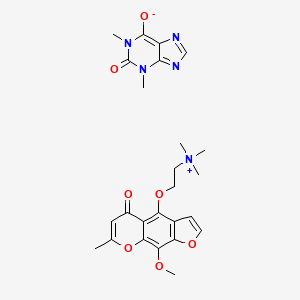

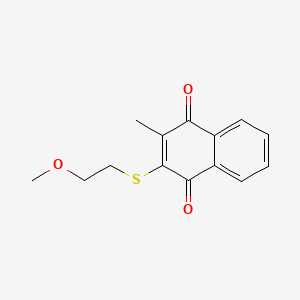

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)